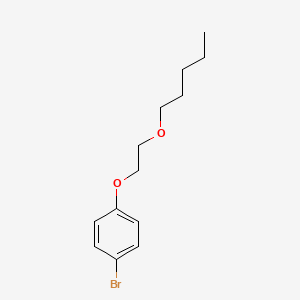

1-Bromo-4-(2-pentyloxyethoxy)benzene

Descripción

Propiedades

Fórmula molecular |

C13H19BrO2 |

|---|---|

Peso molecular |

287.19 g/mol |

Nombre IUPAC |

1-bromo-4-(2-pentoxyethoxy)benzene |

InChI |

InChI=1S/C13H19BrO2/c1-2-3-4-9-15-10-11-16-13-7-5-12(14)6-8-13/h5-8H,2-4,9-11H2,1H3 |

Clave InChI |

MPMOMEHZRDDVAS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCOCCOC1=CC=C(C=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The physicochemical and reactivity profiles of 1-bromo-4-(2-pentyloxyethoxy)benzene can be contextualized by comparing it to structurally related bromobenzene derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Bromobenzene Derivatives

Key Observations:

Substituent Effects on Reactivity :

- Electron-Donating Alkoxy Groups : Derivatives like 1-bromo-4-ethoxybenzene and 1-bromo-4-(2-methoxyethoxy)benzene exhibit activated aromatic rings due to electron-donating alkoxy groups, facilitating electrophilic substitution. However, the bromine atom remains a meta-directing group .

- Electron-Withdrawing Groups : The trifluoromethoxy group in 1-bromo-4-(trifluoromethoxy)benzene deactivates the ring, reducing electrophilic reactivity but enhancing stability in harsh conditions .

Solubility and Lipophilicity :

- Longer alkoxy chains (e.g., pentyloxyethoxy) increase lipophilicity compared to shorter chains (methoxyethoxy or ethoxy), making the compound more soluble in organic solvents. This property is critical for applications in polymer chemistry or drug delivery .

Applications in Synthesis :

- Cross-Coupling Reactions : Bromine in these derivatives enables cross-coupling (e.g., Suzuki-Miyaura) to form biaryls or conjugated systems. For example, 1-bromo-4-(3-thienyl)benzene serves as a precursor for optoelectronic materials .

- Functionalization : The chloroethoxy group in 1-bromo-4-(2-chloroethoxy)benzene allows further nucleophilic substitution, enabling modular synthesis of complex molecules .

Thermal and Chemical Stability :

- Compounds with trifluoromethoxy or sulfonyl groups (e.g., 1-bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene) exhibit higher thermal stability, suited for high-temperature reactions .

Métodos De Preparación

Reaction Mechanism and Conditions

In a nitrogen atmosphere, 4-bromophenol reacts with 2-pentyloxyethanol in tetrahydrofuran (THF) using diisopropyl azodicarboxylate (DIAD) as an oxidizing agent and triphenylphosphine (PPh₃) as a reductant. The reaction proceeds at 0–20°C for 2 hours, yielding 1-bromo-4-(2-pentyloxyethoxy)benzene after purification via flash chromatography.

Key Parameters:

Advantages and Limitations

This method ensures regioselective ether formation without disturbing the bromine substituent. However, the cost of DIAD and challenges in scaling up chromatographic purification may limit industrial applicability.

Williamson Ether Synthesis: Alkylation of 4-Bromophenol

Williamson ether synthesis, a classical approach for ether formation, involves nucleophilic substitution of an alkoxide with an alkyl halide. This method is exemplified in the preparation of 4'-(β-alkyloxyethoxy)-4-cyanobiphenyl derivatives.

Synthetic Procedure

-

Alkoxide Generation: 4-Bromophenol is deprotonated using a strong base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

-

Alkylation: 2-Pentyloxyethyl bromide is added to the alkoxide solution, and the mixture is heated at 80–100°C for 12–24 hours.

-

Workup: The product is isolated via aqueous extraction and vacuum distillation.

Optimization Notes:

Yield and Scalability

Reported yields for analogous compounds (e.g., 4-propylbenzene derivatives) reach 85–90%. Scalability is favorable due to straightforward workup, though bromoalkane availability may pose challenges.

Bromination of Preformed Ethers

Direct bromination of 4-(2-pentyloxyethoxy)benzene provides an alternative route, leveraging the directing effects of the ether group.

Bromination Protocol

Adapted from the synthesis of 1-bromo-4-(4'-bromophenoxy)-2-pentadecylbenzene, bromine (Br₂) is added to a solution of 4-(2-pentyloxyethoxy)benzene in dichloromethane at −5°C to 0°C. The reaction is stirred for 1 hour, followed by refluxing overnight. Excess bromine is neutralized with aqueous ammonia, and the product is purified via column chromatography.

Critical Considerations:

Regioselectivity and Byproducts

The ether group directs bromination to the para position, achieving >90% regioselectivity. Minor ortho-brominated byproducts (<5%) are removed during purification.

Comparative Analysis of Methods

Emerging Techniques and Innovations

Recent patents highlight the use of greener solvents (e.g., cyclopentyl methyl ether) and catalytic systems to enhance atom economy. For instance, iron(III)-acetylacetonate and zinc chloride have been employed in Grignard-type reactions for alkylation , though adaptation to ether synthesis remains exploratory.

Q & A

What are the optimal synthetic routes for 1-Bromo-4-(2-pentyloxyethoxy)benzene, and how can reaction conditions be tailored for high yields?

The synthesis typically involves etherification and bromination steps. A Williamson ether synthesis can introduce the pentyloxyethoxy chain, followed by bromination at the para position. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) may also be employed for functionalization . Key parameters include solvent polarity (e.g., THF or DMF), temperature control (60–100°C for ether formation), and stoichiometric ratios of reagents. Catalytic systems like Pd(PPh₃)₄ enhance coupling efficiency, while inert atmospheres (argon/nitrogen) prevent oxidation .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, ether-linked CH₂ groups at δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287.04 for C₁₃H₁₉BrO₂).

- Infrared Spectroscopy : IR detects ether C-O stretches (~1100 cm⁻¹) and aromatic C-Br bonds (~550 cm⁻¹) .

- Chromatography : HPLC or GC-MS assesses purity (>98% by area normalization).

How can researchers address regioselectivity challenges during the synthesis of brominated aryl ethers like this compound?

Regioselectivity in bromination is influenced by directing effects. The ether group (-O-) acts as an ortho/para director, favoring para substitution. Steric hindrance from the pentyloxyethoxy chain further stabilizes the para position. Computational tools (e.g., DFT calculations) predict electronic environments, while Lewis acids (e.g., FeBr₃) enhance para-selectivity . Competing pathways (e.g., di-bromination) are minimized by controlling Br₂ stoichiometry and reaction time.

What methodologies are used to evaluate the biological activity of this compound in antifungal or antimicrobial studies?

- In Vitro Assays : Broth microdilution tests (CLSI guidelines) determine MIC (Minimum Inhibitory Concentration) against pathogens like Candida albicans.

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess safety margins .

- Mechanistic Studies : Fluorescence quenching or molecular docking (using software like AutoDock) explores interactions with fungal enzymes (e.g., CYP51) .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates transition states and activation energies for coupling steps. Parameters include:

- Electrophilicity Index : Predicts susceptibility to nucleophilic attack at the bromine site.

- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate electron transfer feasibility.

Software like Gaussian or ORCA models these interactions, while molecular dynamics simulations (e.g., GROMACS) predict solvent effects .

What contradictions exist in crystallographic data for brominated aryl ethers, and how can they be resolved?

Discrepancies in unit cell parameters or space group assignments may arise due to polymorphism or twinning. SHELXL refinement (via Olex2 or WinGX) resolves these by iterative least-squares adjustments. High-resolution data (≤0.8 Å) and anomalous dispersion (e.g., Cu Kα radiation) improve accuracy. Contradictions in bond lengths (e.g., C-Br vs. C-O) are validated against databases like Cambridge Structural Database (CSD) .

How do researchers study the interaction of this compound with biomolecules like proteins or DNA?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Fluorescence Anisotropy : Tracks conformational changes in DNA upon binding.

Metabolite profiling (via LC-MS/MS) identifies adducts formed in hepatic microsomes, while in silico tools (e.g., SwissADME) predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.